

# head-to-head comparison of Dilmapimod Tosylate and Neflamapimod

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Dilmapimod Tosylate |           |
| Cat. No.:            | B613832             | Get Quote |

# Head-to-Head Comparison: Dilmapimod Tosylate and Neflamapimod

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of two investigational p38 mitogen-activated protein kinase (MAPK) inhibitors, **Dilmapimod Tosylate** (SB-681323) and Neflamapimod (VX-745). While direct head-to-head clinical trials are unavailable, this document synthesizes existing data to offer an objective comparison of their mechanisms, pharmacological profiles, and clinical development statuses for researchers, scientists, and drug development professionals.

### **Introduction and Overview**

Dilmapimod and Neflamapimod are both small molecule inhibitors targeting the p38 MAPK pathway, a key signaling cascade involved in inflammation and cellular stress.[1] The p38 MAPK family comprises four isoforms  $(\alpha, \beta, \gamma, \delta)$ , with the alpha isoform (p38 $\alpha$ ) being the most extensively studied for its role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ).[2][3] Inhibition of p38 $\alpha$  is a therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[4]

Dilmapimod, developed by GlaxoSmithKline, has been investigated in inflammatory conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[5][6] However, its development for several indications has been discontinued.[7]



Neflamapimod, originally discovered by Vertex Pharmaceuticals and now being developed by CervoMed (formerly EIP Pharma), is primarily focused on central nervous system (CNS) disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB).[8][9]

## **Mechanism of Action**

Both drugs are potent and selective inhibitors of p38 MAPK, specifically targeting the alpha isoform. The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to the downstream activation of transcription factors and subsequent expression of inflammatory mediators.[10]

dot graph "p38\_MAPK\_Signaling\_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes extracellular [label="Extracellular Stimuli\n(e.g., Cytokines, Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map2k [label="MAP2K\n(MKK3, MKK6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38\_mapk [label="p38 MAPKα", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitors [label="Dilmapimod &\nNeflamapimod", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges extracellular -> map3k; map3k -> map2k; map2k -> p38\_mapk; p38\_mapk -> downstream; downstream -> response; inhibitors -> p38\_mapk [arrowhead=tee, color="#EA4335", style=bold]; } caption: "p38 MAPK Signaling Pathway Inhibition"

Dilmapimod: Reduces the levels of pro-inflammatory cytokines and chemokines, thereby decreasing cellular infiltration at inflammation sites.[11] Its activity has been demonstrated by the modulation of gene expression, including IL-1 $\beta$ , in COPD patients.[10][12]

Neflamapimod: In the context of neurodegenerative diseases, neflamapimod's inhibition of p38α is thought to reverse synaptic dysfunction, a key pathogenic process in the early stages of AD.[8] It works by targeting mechanisms within neurons that lead to memory deficits.[8]



Preclinical studies have shown that it reduces the activity of Rab5, a protein implicated in the degeneration of basal forebrain cholinergic neurons.[13][14]

## **Pharmacological and Clinical Profile**

The following tables summarize the available data for both compounds.

Table 1: General and Pharmacological Profile

| Feature                   | Dilmapimod Tosylate                                                       | Neflamapimod                                                                    |
|---------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Developer                 | GlaxoSmithKline                                                           | CervoMed (formerly EIP<br>Pharma)                                               |
| Drug Class                | p38 MAPK inhibitor                                                        | p38α MAPK inhibitor                                                             |
| Primary Therapeutic Areas | Inflammatory diseases (RA, COPD), Neuropathic Pain[5][6]                  | CNS disorders (Alzheimer's,<br>Dementia with Lewy Bodies)[8]<br>[9]             |
| Development Status        | Discontinued for several indications[7]                                   | Phase 2b trials ongoing[15]                                                     |
| Mechanism of Action       | Inhibition of p38 MAPK, reducing pro-inflammatory cytokine production[11] | Inhibition of p38α, targeting synaptic dysfunction and neurodegeneration[8][13] |

Table 2: Clinical Efficacy Data Summary



| Indication                           | Drug         | Phase                     | Key Findings                                                                                                                                                 |
|--------------------------------------|--------------|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Neuropathic Pain                     | Dilmapimod   | II                        | Statistically significant reduction in average daily pain score compared to placebo (p=0.0034).[16]                                                          |
| Severe Trauma (at risk for ARDS)     | Dilmapimod   | lla                       | Well-tolerated;<br>reduced levels of<br>inflammatory markers<br>(IL-6, CRP, IL-8).[17]                                                                       |
| COPD                                 | Dilmapimod   | Clinical Trial            | Reduced systemic inflammation biomarkers CRP and fibrinogen.[12]                                                                                             |
| Alzheimer's Disease<br>(Early-stage) | Neflamapimod | IIb (REVERSE-SD)          | Did not meet the primary endpoint of improvement in episodic memory. Showed a statistically significant reduction in CSF levels of phospho-tau and tau. [18] |
| Dementia with Lewy<br>Bodies (DLB)   | Neflamapimod | IIa (AscenD-LB)           | Showed significant positive effects on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and functional mobility (Timed Up and Go test).[19]                |
| Dementia with Lewy<br>Bodies (DLB)   | Neflamapimod | IIb (RewinD-LB) Extension | A new formulation with increased plasma concentrations                                                                                                       |



demonstrated
significant
improvement on CDRSB and the
Alzheimer's Disease
Cooperative Study –
Clinical Global
Impression of Change
(CGIC).[15][20]

Table 3: Safety and Tolerability

| Drug         | Key Safety Findings                                                                                                                                                                                                                                                                                                                           |
|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dilmapimod   | Generally well-tolerated in trials for neuropathic pain and severe trauma with no clinically relevant safety findings.[16][17]                                                                                                                                                                                                                |
| Neflamapimod | Well-tolerated in AD and DLB trials. In the REVERSE-SD trial, serious adverse events included hypokalaemia and myeloma.[18] In DLB trials, discontinuation for adverse events was low (≤ 4%).[21] A transient increase in liver enzymes was noted in earlier rheumatoid arthritis trials, which may be a class effect for p38 inhibitors.[22] |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of clinical data. Below are representative protocols for the types of studies conducted for these compounds.

Western Blot Analysis for Target Engagement (Preclinical)

 Objective: To confirm that the drug inhibits the phosphorylation of p38 MAPK and its downstream targets.



#### · Methodology:

- Brain cortex tissue homogenates from treated and control animal models are prepared.
- Protein concentrations are determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against total p38, phosphorylated-p38 (p-p38), and downstream substrates like MK2 and MNK1.
- After washing, membranes are incubated with HRP-conjugated secondary antibodies.
- Bands are visualized using a chemiluminescence detection system.
- Quantification of band intensity is performed using software like ImageJ.[14]

// Nodes start [label="Animal Model Treatment\n(e.g., Vehicle vs. Neflamapimod)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tissue [label="Tissue Homogenization\n(Brain Cortex)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds\_page [label="SDS-PAGE & Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; antibody [label="Antibody Incubation\n(p-p38, MK2, MNK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="Chemiluminescence Detection", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Quantification & Analysis\n(ImageJ)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tissue; tissue -> sds\_page; sds\_page -> antibody; antibody -> detection; detection -> analysis; } caption: "Western Blot Experimental Workflow"

Clinical Trial Protocol for Cognitive Assessment in DLB

- Objective: To evaluate the efficacy of neflamapimod on cognitive and functional outcomes in patients with DLB.
- Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients diagnosed with probable DLB, often with confirmation of abnormal dopamine transporter uptake via DaTscan™.[23]



- Intervention: Oral administration of neflamapimod (e.g., 40 mg twice daily) or a matching placebo for a defined period (e.g., 16 weeks).[14]
- Primary and Secondary Endpoints:
  - Clinical Dementia Rating Scale Sum of Boxes (CDR-SB): Assesses the severity of dementia across six domains.[24]
  - Timed Up and Go (TUG) Test: Measures functional mobility and risk of falls.[24]
  - Neuropsychological Test Battery (NTB): A composite score of tests assessing attention, executive function, and memory.[24]
  - Alzheimer's Disease Cooperative Study Clinical Global Impression of Change (ADCS-CGIC): A clinician's rating of overall change in the patient's condition. [24]
- Biomarker Analysis: Measurement of plasma ptau181 to assess for Alzheimer's co-pathology and cerebrospinal fluid (CSF) levels of tau and phospho-tau.[23]

## **Summary and Conclusion**

Dilmapimod and Neflamapimod, while both targeting the p38 MAPK pathway, have diverged significantly in their clinical development paths. Dilmapimod showed early promise in treating inflammatory conditions and neuropathic pain but has not progressed to later-stage trials for these indications. Neflamapimod, on the other hand, is actively being investigated for neurodegenerative disorders, with a focus on Dementia with Lewy Bodies.

Recent data from the RewinD-LB Phase 2b extension study for Neflamapimod are particularly noteworthy. The improved clinical outcomes observed with a new drug formulation that achieved higher plasma concentrations suggest that adequate target engagement is critical for efficacy. [15][25] This finding underscores the importance of optimizing pharmacokinetics in the development of CNS-penetrant drugs.

For researchers, the distinct trajectories of these two molecules highlight the complexities of targeting the p38 MAPK pathway. While effective in modulating inflammatory responses, the clinical application appears to be highly dependent on the specific disease context, drug properties (such as brain penetration), and achieving optimal therapeutic concentrations. The



ongoing development of Neflamapimod will be crucial in determining the ultimate viability of p38α inhibition as a therapeutic strategy for neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A
  Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) PMC
  [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilmapimod tosylate Nordic Biosite [nordicbiosite.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dilmapimod Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Likelihood of Approval and Phase Transition Success Rate Model Neflamapimod in Alzheimer's Disease [globaldata.com]
- 10. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitechdaily.com [scitechdaily.com]

## Validation & Comparative





- 14. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatimes.com [pharmatimes.com]
- 16. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EIP Pharma reports mixed results from neflamapimod Alzheimer's trial [clinicaltrialsarena.com]
- 19. cervomed.com [cervomed.com]
- 20. neurologylive.com [neurologylive.com]
- 21. Alzheimer's Association International Conference [alz.confex.com]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of Neflamapimod in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. CervoMed Announces New Data from Phase 2b Trial Demonstrating Neflamapimod's Potential as a Treatment for Dementia with Lewy Bodies CervoMed [ir.cervomed.com]
- To cite this document: BenchChem. [head-to-head comparison of Dilmapimod Tosylate and Neflamapimod]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613832#head-to-head-comparison-of-dilmapimod-tosylate-and-neflamapimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com